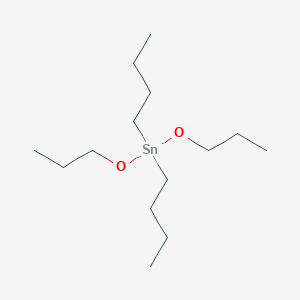
3,6-Dimethylene-1,7-octadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylene-1,7-octadiene is an organic compound with the molecular formula C10H14 It is a type of diene, characterized by the presence of two double bonds in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylene-1,7-octadiene typically involves the use of specific catalysts and reaction conditions to achieve the desired product. One common method involves the dimerization of isoprene, which is facilitated by a catalyst such as palladium or nickel. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired diene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3,6-Dimethylene-1,7-octadiene can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The double bonds in this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used for reduction reactions.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted compounds.
科学的研究の応用
3,6-Dimethylene-1,7-octadiene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving dienes.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.
作用機序
The mechanism of action of 3,6-Dimethylene-1,7-octadiene involves its interaction with various molecular targets and pathways. The compound’s double bonds allow it to participate in a range of chemical reactions, including addition and polymerization reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
類似化合物との比較
1,7-Octadiene: A related diene with a similar structure but different reactivity and applications.
Isoprene: A simpler diene that serves as a building block for the synthesis of more complex compounds.
Chloroprene: A halogenated diene used in the production of synthetic rubber.
Uniqueness: 3,6-Dimethylene-1,7-octadiene is unique due to its specific arrangement of double bonds and its ability to undergo a wide range of chemical reactions
特性
CAS番号 |
3382-59-0 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
3,6-dimethylideneocta-1,7-diene |
InChI |
InChI=1S/C10H14/c1-5-9(3)7-8-10(4)6-2/h5-6H,1-4,7-8H2 |
InChIキー |
BGCNJQHDGMDZFV-UHFFFAOYSA-N |
正規SMILES |
C=CC(=C)CCC(=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



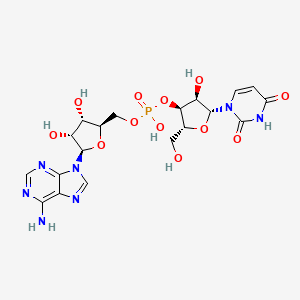
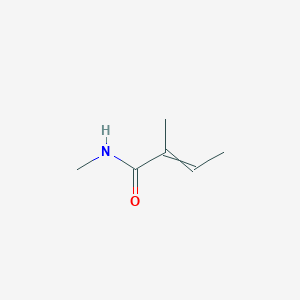
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
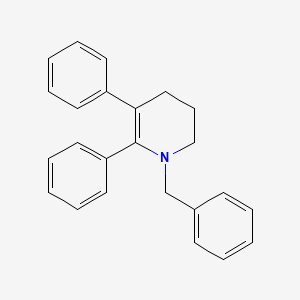
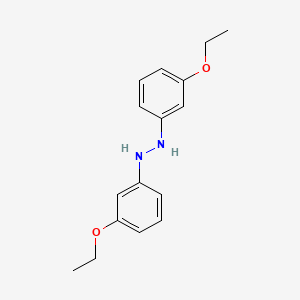
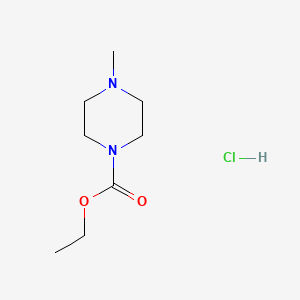
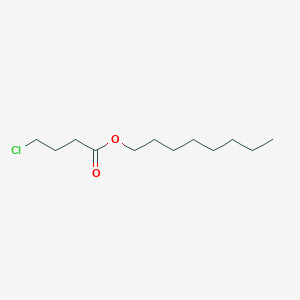
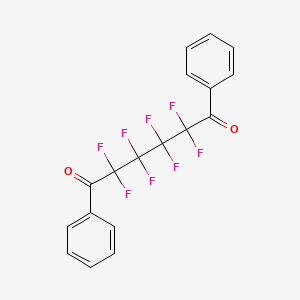
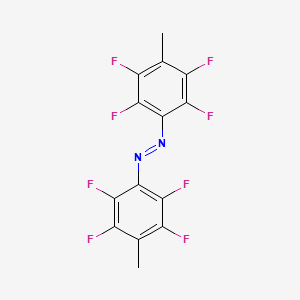
![N-[(2-phenyl-3H-indol-3-yl)methylideneamino]aniline](/img/structure/B14745287.png)
